molecular formula C46H63KN6O11S3 B12384789 Sulfo-Cy3-PEG3-biotin (potassium)

Sulfo-Cy3-PEG3-biotin (potassium)

Cat. No.: B12384789
M. Wt: 1011.3 g/mol
InChI Key: YDWWBXTZNKZTDU-WNQNCJTMSA-M
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Description

Significance of Multifunctional Bioprobes in Contemporary Life Sciences

The key components of a multifunctional bioprobe typically include:

A reporter group: This is often a fluorescent dye (fluorophore) that allows for detection and visualization. horiba.com

A reactive group: This enables the probe to be covalently attached to a target biomolecule.

A targeting moiety: This directs the probe to a specific cellular location or biomolecule. nih.gov

A linker or spacer: This connects the different components of the probe and can influence its solubility and steric properties. schem.jp

The integration of these elements into a single molecule provides researchers with powerful tools to study intricate cellular processes with high specificity and sensitivity. nih.govnih.gov For instance, fluorescent probes can be designed to be activated by specific enzymes, allowing for the imaging of enzymatic activity in real-time. nih.gov Furthermore, the development of probes with varying fluorescent colors enables multicolor imaging, where multiple biological targets can be visualized simultaneously. horiba.comlumiprobe.com This capability is crucial for understanding the complex interplay between different molecules and pathways within a cell. lumiprobe.com

Rationale for the Design and Application of Sulfo-Cy3-PEG3-Biotin (Potassium) as a Core Research Tool

Sulfo-Cy3-PEG3-biotin (potassium) is a meticulously designed multifunctional bioprobe that exemplifies the principles outlined above. Its structure combines the key features of a fluorescent dye, a hydrophilic spacer, and a high-affinity binding tag, making it a versatile tool for a multitude of research applications. medchemexpress.comlumiprobe.combroadpharm.com

The rationale for its design can be broken down into its constituent parts:

Sulfo-Cy3 (Cyanine3): This is a water-soluble, orange-red fluorescent dye. axispharm.com The inclusion of sulfonate groups significantly enhances its hydrophilicity, making it highly suitable for use in aqueous biological environments. axispharm.com Sulfo-Cy3 exhibits bright fluorescence and high photostability, which are essential for sensitive and reliable detection in techniques like fluorescence microscopy and flow cytometry. axispharm.com

PEG3 (Polyethylene Glycol) Linker: The tri-unit polyethylene (B3416737) glycol (PEG) spacer serves multiple purposes. Firstly, it acts as a hydrophilic linker, further improving the water solubility of the entire probe and any molecule it is attached to. schem.jpbroadpharm.com This enhanced hydrophilicity helps to prevent non-specific binding and aggregation of the labeled biomolecule. schem.jplumiprobe.com Secondly, the flexible PEG linker provides steric separation between the biotin (B1667282) moiety and the fluorescent dye, which can facilitate unimpeded binding to streptavidin or avidin (B1170675). lumiprobe.comlumiprobe.comantibodies.com PEG linkers are widely recognized for their biocompatibility and ability to improve the stability and pharmacokinetic properties of bioconjugates. biochempeg.comaxispharm.com

Biotin: Biotin, also known as vitamin H, forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin. nih.govthermofisher.com This extremely high affinity and specificity make the biotin-streptavidin system a cornerstone of many detection and purification assays. thermofisher.comlumiprobe.com By incorporating biotin, the Sulfo-Cy3-PEG3-biotin probe can be used to specifically label and detect streptavidin-conjugated molecules or, conversely, to be detected by fluorescently-labeled streptavidin. lumiprobe.comaxispharm.com

The combination of these three components in Sulfo-Cy3-PEG3-biotin (potassium) results in a highly water-soluble, brightly fluorescent probe with a strong and specific binding capability. This makes it an ideal reagent for a wide array of streptavidin-based assays. lumiprobe.comaxispharm.com

Overview of Key Academic Research Trajectories for Sulfo-Cy3-PEG3-Biotin (Potassium)

The unique properties of Sulfo-Cy3-PEG3-biotin (potassium) have positioned it as a valuable tool in several key areas of academic research. Its primary applications revolve around the robust and highly specific biotin-streptavidin interaction, coupled with sensitive fluorescent detection.

Key research applications include:

Fluorescence-Based Detection Assays: The probe is extensively used in various streptavidin-based fluorescent assays. lumiprobe.comaxispharm.com In these setups, a biomolecule of interest is first labeled with biotin. Subsequently, a fluorescently labeled streptavidin or, in this case, the fluorescent biotin probe binding to an unlabeled streptavidin, is used for detection. lumiprobe.com This strategy is employed in techniques such as:

Immunofluorescence: For visualizing the location of specific proteins within cells and tissues. lumiprobe.com

Flow Cytometry: For identifying and quantifying specific cell populations. lumiprobe.com

Western Blotting: For detecting specific proteins in a complex mixture. lumiprobe.com

Microplate Assays: For high-throughput screening and quantification. lumiprobe.com

Affinity Chromatography and Immunoprecipitation: The biotin tag allows for the use of this probe in affinity purification techniques. medchemexpress.cominvivochem.com For example, a biotinylated molecule can be captured on a streptavidin-coated solid support, enabling its isolation from a complex mixture.

Single-Molecule Studies: The strong interaction between biotin and streptavidin, while generally stable, has also been utilized in mechanobiology studies. Research has shown that cellular forces, such as those generated by integrins, can be sufficient to cause the unbinding of streptavidin-biotin tethers. nih.gov This highlights the use of such probes in investigating the mechanical forces at play in cellular processes.

Click Chemistry Applications: Some variants of this probe are synthesized with additional reactive groups, such as a TCO (trans-cyclooctene) group. medchemexpress.cominvivochem.com This allows for highly specific covalent attachment to molecules containing a tetrazine functional group via a "click chemistry" reaction. This expands the probe's utility for tracking the location and dynamics of biomolecules like antibodies and proteins. medchemexpress.cominvivochem.com

Below is a table summarizing the physicochemical properties of the core components of Sulfo-Cy3-PEG3-biotin (potassium):

ComponentKey PropertyRelevance in the Probe
Sulfo-Cy3 Water-soluble, orange-red fluorescent dye axispharm.comProvides a strong and stable fluorescent signal for detection. axispharm.com
Excitation Maximum: ~548-554 nm broadpharm.comaxispharm.comCompatible with standard fluorescence detection instruments. broadpharm.com
Emission Maximum: ~563-568 nm broadpharm.comaxispharm.comAllows for clear visualization in the orange-red spectrum. broadpharm.com
PEG3 Linker Hydrophilic and flexible spacer schem.jplumiprobe.comIncreases water solubility, reduces non-specific binding, and prevents steric hindrance. schem.jplumiprobe.combroadpharm.com
Biotin High-affinity binding to streptavidin/avidin nih.govthermofisher.comEnables highly specific and strong targeting and detection in various assays. lumiprobe.comaxispharm.com

Properties

Molecular Formula

C46H63KN6O11S3

Molecular Weight

1011.3 g/mol

IUPAC Name

potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C46H64N6O11S3.K/c1-45(2)33-28-31(65(56,57)58)17-19-36(33)51(5)39(45)13-11-14-40-46(3,4)34-29-32(66(59,60)61)18-20-37(34)52(40)23-10-6-7-15-41(53)47-21-24-62-26-27-63-25-22-48-42(54)16-9-8-12-38-43-35(30-64-38)49-44(55)50-43;/h11,13-14,17-20,28-29,35,38,43H,6-10,12,15-16,21-27,30H2,1-5H3,(H5-,47,48,49,50,53,54,55,56,57,58,59,60,61);/q;+1/p-1/t35-,38-,43-;/m0./s1

InChI Key

YDWWBXTZNKZTDU-WNQNCJTMSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Synthetic Methodologies and Structural Engineering of Sulfo Cy3 Peg3 Biotin Potassium

Novel Synthetic Routes for Conjugated Fluorophores and Biotin (B1667282) Derivatives

The construction of Sulfo-Cy3-PEG3-biotin (potassium) hinges on the ability to synthesize and functionalize its constituent parts for subsequent conjugation.

Sulfo-Cy3, a water-soluble cyanine (B1664457) dye, is a popular choice for labeling biomolecules due to its bright fluorescence and photostability. axispharm.comlumiprobe.com The incorporation of sulfonate groups enhances its hydrophilicity, making it suitable for use in aqueous biological environments. axispharm.com Strategies for incorporating Sulfo-Cy3 into bioconjugates often involve the use of reactive derivatives that can form stable covalent bonds with other molecules.

A common approach is the use of N-hydroxysuccinimide (NHS) esters of Sulfo-Cy3. aatbio.com These esters readily react with primary amine groups on molecules like biotin or PEG linkers to form a stable amide bond. aatbio.comyoutube.com The reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.0-9.0) to facilitate the reaction. aatbio.com Other reactive forms of Sulfo-Cy3 include those with alkyne or azide (B81097) groups for use in click chemistry, or maleimide (B117702) groups for targeting thiol groups. lumiprobe.comalfa-chemistry.com

The synthesis of asymmetric cyanine dyes, where different functional groups can be introduced, presents a significant challenge but offers greater versatility. researchgate.net Novel methods are being developed to overcome the difficulties associated with the synthesis and purification of these complex dyes. researchgate.netacs.org

Table 1: Properties of Sulfo-Cy3 Dye

PropertyDescriptionSource
Fluorescence Bright orange-red fluorescence. axispharm.com axispharm.com
Solubility Water-soluble due to sulfonate groups. axispharm.com axispharm.com
Photostability Exhibits strong photostability. alfa-chemistry.com alfa-chemistry.com
pH Tolerance Remains stable over a wide pH range. aatbio.comalfa-chemistry.com aatbio.comalfa-chemistry.com
Quantum Yield High quantum yield for strong fluorescence intensity. alfa-chemistry.com alfa-chemistry.com
Reactivity Can be functionalized with groups like NHS esters, azides, or alkynes for bioconjugation. alfa-chemistry.com alfa-chemistry.com

The synthesis of PEGylated biotin derivatives often involves reacting a biotin precursor with a PEG molecule that has been functionalized with appropriate reactive groups. For example, a biotin-NHS ester can be reacted with an amine-terminated PEG molecule. google.com A patent describes a method for preparing a PEGylated biotin derivative by reacting Biotin-NHS with NH2-PEG3-tBu in dimethylformamide with triethylamine. google.com

Heterobifunctional PEG linkers, which have different reactive groups at each end, are particularly useful for creating complex conjugates. acs.org For instance, a PEG linker could have a group that reacts with biotin and another that reacts with the Sulfo-Cy3 dye.

Orthogonal functionalization strategies allow for the specific and sequential modification of a molecule without interfering with other functional groups. acs.orgnih.gov This is particularly important when constructing a multi-component conjugate like Sulfo-Cy3-PEG3-biotin.

Click chemistry has emerged as a powerful tool in bioconjugation due to its high specificity, efficiency, and biocompatibility. lumiprobe.comlumiprobe.com The most common form of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. lumiprobe.com Strain-promoted alkyne-azide cycloaddition (SPAAC) is another variant that does not require a cytotoxic copper catalyst, making it suitable for use in living systems. rsc.orgnih.gov

In the context of Sulfo-Cy3-PEG3-biotin, click chemistry can be used to connect the different components. For example, a biotin-PEG3-azide derivative can be reacted with an alkyne-functionalized Sulfo-Cy3 dye. medchemexpress.com This approach allows for the modular and efficient assembly of the final product. The reaction is highly selective, proceeds under mild conditions, and is tolerant of a wide range of functional groups. lumiprobe.com

Advanced Purification and Validation Techniques for Complex Bioconjugates

The synthesis of bioconjugates often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification and validation methods are essential to ensure the purity and structural integrity of the final compound.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of fluorescent bioconjugates. acs.orgnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used to separate molecules based on their hydrophobicity. researchgate.netcellmosaic.com For a compound like Sulfo-Cy3-PEG3-biotin, a C18 column is often employed. cellmosaic.com The purification of cyanine dyes can be challenging, sometimes requiring specialized protocols and the use of salt buffers to achieve high purity. stanford.edu

Affinity chromatography is another powerful purification method, particularly for biotinylated compounds. sigmaaldrich.comthermofisher.comsigmaaldrich.com This technique utilizes the high affinity of biotin for proteins like streptavidin, which can be immobilized on a solid support. sigmaaldrich.com The biotinylated compound binds to the streptavidin, while impurities are washed away. The purified compound can then be eluted, although this often requires denaturing conditions due to the strong biotin-streptavidin interaction. sigmaaldrich.com

A combination of spectroscopic and mass spectrometric techniques is used to confirm the structure of the purified bioconjugate.

Spectroscopic Analysis: UV-Visible and fluorescence spectroscopy are used to confirm the presence and integrity of the Sulfo-Cy3 fluorophore. nih.gov The absorption and emission spectra of the conjugate should correspond to the known spectra of the cyanine dye. axispharm.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, helping to confirm the covalent linkages between the different components of the molecule. nih.gov

Mass Spectrometry: Mass spectrometry (MS) is a critical tool for determining the molecular weight of the final product and confirming its composition. nih.gov Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are well-suited for analyzing large biomolecules and their conjugates. nih.gov The mass spectrum should show a peak corresponding to the expected molecular weight of Sulfo-Cy3-PEG3-biotin (potassium). The effect of biotinylation on the charge state and fragmentation of peptides in MS analysis is an important consideration for accurate interpretation of the data. biorxiv.org

Advanced Spectroscopic and Photophysical Characterization in Application Contexts

Investigation of Photostability and Quantum Yield in Diverse Biological Environments

The performance of a fluorophore is critically dependent on its photostability and quantum yield, which can be significantly influenced by the complex and dynamic nature of biological systems.

The photostability and quantum yield of Sulfo-Cy3-PEG3-biotin are critical parameters that dictate its suitability for demanding fluorescence imaging applications. The inherent properties of the Cy3 core, combined with the solubilizing PEG3 linker and the biotin (B1667282) moiety for specific targeting, create a versatile probe whose performance is intricately linked to its molecular surroundings.

The quantum yield of cyanine (B1664457) dyes like Cy3 is known to be sensitive to the viscosity and polarity of their environment. researchgate.netresearchgate.net In aqueous solutions, which mimic the general cellular milieu, the quantum yield of Cy3 is relatively low, around 0.04 to 0.1. researchgate.netscientist.comlumiprobe.comnih.gov This is largely attributed to the non-radiative decay pathway of trans-cis isomerization of the polymethine chain, which is more prevalent in less viscous environments. researchgate.netnih.gov However, when the dye's rotation is restricted, such as through binding to a biomolecule or in a more viscous medium like glycerol (B35011), the quantum yield can increase significantly. researchgate.netresearchgate.net For instance, the quantum yield of Cy3 has been observed to be substantially higher in glycerol compared to water. researchgate.net

The local biological environment, including proximity to specific amino acid residues on a protein or intercalation into DNA grooves, can dramatically alter the photophysical properties of Sulfo-Cy3-PEG3-biotin. nih.govacs.orgnih.gov This sensitivity, while a factor to be managed, can also be exploited to probe molecular interactions.

ParameterValueConditionReference
Quantum Yield0.1Aqueous Solution scientist.comlumiprobe.com
Quantum Yield0.045 ± 0.002Free dye in PBS nih.gov
Quantum Yield0.202 ± 0.007Encapsulated in Calcium Phosphate (B84403) Nanoparticles in PBS nih.gov
Quantum Yield0.24Bound to DNA on quartz nih.gov
Fluorescence Lifetime~2.0 nsAttached to 5' end of single-stranded DNA nih.gov

Photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light, is a major limitation in fluorescence microscopy, particularly in high-resolution techniques that require intense laser irradiation. wiley.comnih.govspringernature.com The primary mechanism of photobleaching for cyanine dyes like Cy3 involves the generation of reactive oxygen species (ROS). nih.gov Upon excitation, the fluorophore can transition to a long-lived triplet state, from which it can interact with molecular oxygen to produce highly reactive singlet oxygen. nih.gov This singlet oxygen can then chemically degrade the fluorophore, rendering it non-fluorescent. nih.gov Another proposed mechanism involves the formation of a thiol-cyanine adduct in the presence of reducing agents, which disrupts the conjugated π-electron system. acs.org In some cases, intense irradiation can lead to "photoblueing," where the dye is photoconverted to a blue-shifted fluorescent product, which can complicate multicolor imaging. wiley.comnih.govspringernature.com

Several strategies are employed to mitigate photobleaching and enhance the longevity of the Sulfo-Cy3-PEG3-biotin signal:

Antifade Reagents: The use of commercially available antifade mounting media is a common and effective strategy. tocris.comemsdiasum.comyoutube.com These reagents often contain components that scavenge reactive oxygen species, thereby protecting the fluorophore from photo-oxidation. tocris.com Examples include solutions containing p-phenylenediamine (B122844) or other proprietary formulations. researchgate.net

Oxygen Scavenging Systems: Removing molecular oxygen from the imaging buffer can significantly reduce photobleaching. nih.gov This is often achieved using enzymatic systems like glucose oxidase and catalase. nih.gov

Triplet State Quenchers: Compounds that reduce the lifetime of the triplet state can decrease the probability of ROS generation. nih.gov

Optimizing Imaging Conditions: Reducing the intensity and duration of the excitation light is a straightforward way to minimize photobleaching. youtube.com This can be achieved by using sensitive detectors, optimizing laser power, and minimizing exposure times. youtube.com

Choice of Fluorophore: While Cy3 is a workhorse fluorophore, for extremely demanding long-term imaging, more photostable alternatives like Alexa Fluor dyes or Cy3B may be considered. aatbio.com

The fluorescence of Sulfo-Cy3-PEG3-biotin is highly sensitive to its immediate microenvironment. This sensitivity can be both a challenge and an opportunity in biological studies.

pH: The fluorescence of sulfonated cyanine dyes like Sulfo-Cy3 is generally stable over a broad pH range, typically from pH 4 to 10. aatbio.combroadpharm.com This makes it suitable for a wide variety of biological applications where pH can vary between different cellular compartments. However, extreme pH values can affect the fluorescence intensity. researchgate.net

Solvent Polarity and Viscosity: The quantum yield and fluorescence lifetime of Cy3 are strongly influenced by the polarity and viscosity of the solvent. researchgate.netnih.gov In polar solvents, the fluorescence quantum yield tends to decrease. dtic.mil Conversely, in more viscous environments, such as glycerol-water mixtures, the quantum yield increases. researchgate.net This is due to the restriction of the non-radiative trans-cis isomerization pathway. researchgate.netnih.gov

Biomolecule Binding: The binding of Sulfo-Cy3-PEG3-biotin to biomolecules, such as proteins or nucleic acids, can lead to significant changes in its fluorescence properties. nih.govacs.orgnih.gov This phenomenon, often referred to as protein-induced fluorescence enhancement (PIFE), is characterized by an increase in quantum yield and fluorescence lifetime. nih.govnih.gov This enhancement is attributed to the restriction of the dye's rotational freedom upon binding and interactions with the local protein or nucleic acid environment. nih.govnih.gov For example, the fluorescence of Cy3 is enhanced upon binding to proteins like human replication protein A and E. coli single-stranded DNA binding protein. nih.govnih.gov

Wavelength-Dependent Excitation and Emission Profiles for Multiplexed Imaging Systems

The well-defined excitation and emission spectra of Sulfo-Cy3-PEG3-biotin make it a valuable tool for multiplexed imaging, where multiple targets are visualized simultaneously.

The broad absorption spectrum and distinct emission peak of Sulfo-Cy3-PEG3-biotin allow for efficient excitation using common laser lines and clear separation from other fluorophores in a multiplexed experiment. Its spectral characteristics are a key reason for its widespread use in techniques like immunofluorescence, flow cytometry, and FRET (Förster Resonance Energy Transfer).

ParameterWavelength (nm)Reference
Excitation Maximum548 scientist.combroadpharm.com
Emission Maximum563 scientist.combroadpharm.com
Extinction Coefficient (at λmax)162,000 cm⁻¹M⁻¹ scientist.combroadpharm.com

In multiplexed imaging systems, the relatively narrow emission peak of Sulfo-Cy3-PEG3-biotin minimizes spectral bleed-through into adjacent detection channels, which is crucial for accurate co-localization studies. It is often paired with other fluorophores such as those in the blue (e.g., DAPI), green (e.g., FITC or Alexa Fluor 488), and far-red (e.g., Cy5 or Alexa Fluor 647) regions of the spectrum. The large Stokes shift (the difference between the excitation and emission maxima) also contributes to its excellent signal-to-noise ratio. The general broadness of the cyanine dye absorption spectra can also offer flexibility in the choice of excitation sources. interchim.fr

Role of the PEG3 Linker in Modulating Fluorophore Microenvironment and Photophysics

The triethylene glycol (PEG3) linker in Sulfo-Cy3-PEG3-biotin plays a more significant role than simply connecting the Cy3 fluorophore to the biotin moiety. It actively modulates the microenvironment of the dye, which in turn influences its photophysical properties.

Anomalous Fluorescence Phenomena upon Bioconjugation to Proteins

A noteworthy characteristic of the Cy3 dye is the anomalous enhancement of its fluorescence upon covalent attachment to proteins. researchgate.netacs.orgxobi.net This phenomenon, often referred to as protein-induced fluorescence enhancement (PIFE), can result in a 2- to 3-fold increase in fluorescence intensity compared to the free dye in solution. researchgate.netacs.org

The primary mechanism behind this enhancement is the restriction of the fluorophore's rotational freedom when it is in close proximity to the protein surface. nih.govnih.gov This steric hindrance reduces the efficiency of the non-radiative trans-cis isomerization decay pathway, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime. nih.govnih.gov The specific microenvironment on the protein surface, including the hydrophobicity and the presence of certain amino acid residues, can also contribute to this effect. nih.gov

This fluorescence enhancement is not a universal phenomenon for all cyanine dyes. For instance, Cy5 typically does not exhibit a similar dramatic increase in fluorescence upon protein conjugation. acs.org The anomalous fluorescence of Cy3 is dependent on the specific protein and the site of conjugation. nih.govxobi.net Studies with proteins such as immunoglobulins (IgG) and avidin (B1170675) have demonstrated this significant fluorescence increase when labeled with Cy3. acs.orgxobi.net This property can be advantageously exploited to monitor protein-protein interactions or conformational changes in real-time.

Applications in High Resolution Imaging and Detection Modalities

Utilization in Confocal and Super-Resolution Fluorescence Microscopy

Sulfo-Cy3-PEG3-biotin is a popular fluorescent probe for a variety of detection techniques, compatible with standard filter sets in fluorescence microscopy. broadpharm.com The Sulfo-Cy3 fluorophore, a water-soluble and pH-insensitive dye, exhibits an excitation maximum around 548 nm and an emission maximum at approximately 563 nm. broadpharm.comsigmaaldrich.com These spectral characteristics make it well-suited for confocal microscopy, a technique that provides optical sectioning and improved signal-to-noise ratio compared to conventional widefield microscopy. researchgate.net The hydrophilic PEG spacer enhances the water solubility of the entire conjugate, facilitating its use in aqueous biological buffers. broadpharm.com

The biotin (B1667282) moiety allows for highly specific and strong binding to streptavidin or its analogs, which can be conjugated to antibodies or other targeting molecules. lumiprobe.com This indirect labeling strategy is frequently employed in confocal microscopy to visualize the localization of specific proteins or cellular structures.

Beyond conventional confocal imaging, the photophysical properties of the Cy3 dye make it a valuable component in super-resolution microscopy (SRM), a collection of techniques that bypass the diffraction limit of light. microscopyu.com

Localization-Based Super-Resolution Imaging Techniques (e.g., PALM/STORM)

Localization-based super-resolution techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), achieve nanoscale resolution by sequentially activating and localizing individual fluorophores. wikipedia.orgnih.gov STORM, in particular, often utilizes pairs of photoswitchable organic dyes, with the Cy3-Cy5 pair being a classic combination. microscopyu.com

In a typical Cy3-Cy5 STORM setup, a red laser excites the Cy5 reporter dye, leading to its fluorescence and eventual transition to a dark state. A second, lower-energy laser (often green, corresponding to Cy3's absorption) is used to reactivate the Cy5, bringing it back to a fluorescent state. This stochastic activation of a sparse subset of fluorophores in each frame allows for their precise localization, and the final super-resolved image is reconstructed from the positions of thousands of individual molecules. The ability to control the photoswitching of Cy5 with Cy3 is a key principle of STORM imaging. microscopyu.com Sulfo-Cy3-PEG3-biotin can be used to introduce the Cy3 component into a biological system, which, when paired with a Cy5-labeled molecule, can enable STORM imaging.

Strategies for Minimizing Phototoxicity in Live-Cell Imaging Applications

A significant challenge in live-cell fluorescence imaging is phototoxicity, where the excitation light induces cellular damage, primarily through the generation of reactive oxygen species (ROS). researchgate.netmpi-cbg.de This can alter cellular physiology and lead to artifacts or cell death, compromising the validity of experimental results. mpi-cbg.de Several strategies can be employed to minimize phototoxicity when using fluorescent probes like Sulfo-Cy3-PEG3-biotin.

General Strategies to Reduce Phototoxicity:

StrategyDescriptionReference
Minimize Light Exposure Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. biocompare.com
Use Longer Wavelengths Fluorophores excited by longer wavelengths (closer to the red end of the spectrum) generally cause less phototoxicity. researchgate.net
Optimize Imaging Media Supplementing the imaging medium with antioxidants, such as ascorbic acid or Trolox, can help quench ROS and reduce photodamage. mpi-cbg.debiocompare.com
Advanced Imaging Modalities Techniques like light-sheet fluorescence microscopy (LSFM) confine illumination to the focal plane, significantly reducing overall light exposure to the sample. mpi-cbg.de

Recent research has also focused on chemically modifying fluorophores to reduce their phototoxicity. One study demonstrated that conjugating cyclooctatetraene (B1213319) (COT) to a Cy3 dye could effectively reduce phototoxicity by providing an intramolecular pathway for the excited fluorophore to return to the ground state without generating ROS. nih.gov This "self-healing" approach offers a promising avenue for developing less phototoxic probes for live-cell imaging. nih.gov Another study explored how counterion pairing with fluorescent organic salts can modulate both cytotoxicity and phototoxicity, offering another strategy to enhance live-cell imaging. nih.gov

Integration into Flow Cytometry and Cell Sorting for Advanced Phenotypic Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. The biotin-streptavidin system is a cornerstone of many flow cytometry applications due to its ability to provide significant signal amplification.

The high affinity of biotin for streptavidin allows for a multi-layered detection strategy. A primary antibody conjugated to biotin can be used to label a specific cell surface marker. Subsequently, a fluorescently labeled streptavidin conjugate, such as one carrying the Sulfo-Cy3 dye, can be added. Since one streptavidin molecule can bind up to four biotin molecules, this leads to a substantial increase in the fluorescent signal, which is particularly advantageous for detecting low-abundance antigens. lumiprobe.com

The use of Sulfo-Cy3-PEG3-biotin in conjunction with streptavidin conjugates offers several benefits in flow cytometry:

Signal Amplification: Enables the detection of weakly expressed markers.

Multiplexing: The biotin-streptavidin system is compatible with multicolor flow cytometry panels, allowing for the simultaneous analysis of multiple cellular parameters.

Versatility: A single fluorescently labeled streptavidin conjugate can be used to detect any biotinylated primary antibody, regardless of its isotype.

This versatility simplifies experimental design and is a cost-effective approach for advanced phenotypic analysis and cell sorting.

Development of Enhanced Immunohistochemistry and Immunofluorescence Protocols

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the distribution and localization of specific antigens within tissue sections or cells. nih.gov The principle of both techniques relies on the specific binding of an antibody to its target antigen. nih.gov

In immunofluorescence, the detection is achieved using a fluorescent label. The biotin-streptavidin system is widely employed to enhance the sensitivity of IF protocols. sigmaaldrich.com A typical indirect IF protocol using Sulfo-Cy3-PEG3-biotin would involve the following steps:

Incubation with a primary antibody that targets the antigen of interest.

Incubation with a secondary antibody that is conjugated to biotin and recognizes the primary antibody.

Incubation with a streptavidin molecule conjugated to the Sulfo-Cy3 fluorophore.

This multi-step approach amplifies the signal, allowing for the detection of antigens that may be present at low levels. The bright and stable fluorescence of the Cy3 dye provides a robust signal for imaging. broadpharm.com

A general protocol for immunofluorescence staining of adherent cells is outlined below:

StepProcedure
1. Cell Culture Grow adherent cells on coverslips or in imaging dishes to an appropriate confluency.
2. Fixation Fix the cells, for example, with 4% paraformaldehyde in PBS for 20 minutes at room temperature. biotium.com
3. Permeabilization If the target antigen is intracellular, permeabilize the cell membrane (e.g., with 0.1% Triton X-100 in PBS).
4. Blocking Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20).
5. Primary Antibody Incubate with the primary antibody diluted in blocking buffer. biotium.com
6. Biotinylated Secondary Antibody Incubate with a biotinylated secondary antibody that recognizes the primary antibody.
7. Fluorescent Streptavidin Conjugate Incubate with streptavidin conjugated to Sulfo-Cy3.
8. Mounting and Imaging Mount the coverslip onto a microscope slide with mounting medium and image using a fluorescence microscope.

Single-Molecule Fluorescence Spectroscopy with Sulfo-Cy3-PEG3-Biotin (Potassium)

Single-molecule fluorescence spectroscopy allows for the study of individual molecules, revealing dynamic processes and heterogeneities that are often obscured in ensemble measurements. mdpi.com The Cy3 dye is a workhorse in single-molecule studies due to its excellent photophysical properties, including high brightness and photostability. biorxiv.org

The biotin component of Sulfo-Cy3-PEG3-biotin is crucial for immobilizing the labeled biomolecule onto a streptavidin-coated surface, a common strategy in single-molecule total internal reflection fluorescence (TIRF) microscopy. researchgate.net This allows for the observation of individual molecules over extended periods.

One innovative single-molecule technique is single-molecule high-resolution colocalization (SHREC), which can measure the distance between two different colored fluorophores, such as Cy3 and Cy5, with a precision of less than 10 nm. nih.gov By labeling a macromolecule with both Cy3 and Cy5, SHREC can track conformational changes and the movement of different domains within a single molecule over time. nih.gov

Another application is Protein-Induced Fluorescence Enhancement (PIFE), where the fluorescence of a Cy3 dye increases upon the binding of a protein in close proximity. biorxiv.orgresearchgate.net This phenomenon can be used to study protein-DNA interactions at the single-molecule level without the need to label the protein. biorxiv.org

Single-Molecule FRET (Förster Resonance Energy Transfer) Applications

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for measuring nanometer-scale distances and their changes within or between biomolecules. nih.gov The Cy3-Cy5 pair is one of the most widely used donor-acceptor pairs in smFRET experiments. nih.gov In this context, Sulfo-Cy3-PEG3-biotin is an excellent choice for labeling the donor site on a biomolecule.

The efficiency of FRET is exquisitely sensitive to the distance between the donor (Cy3) and acceptor (Cy5) fluorophores. By monitoring the fluorescence intensity of both dyes, researchers can infer the distance between them and track dynamic processes such as protein folding, DNA hairpin dynamics, and receptor-ligand interactions in real-time. nih.gov

The biotin tag facilitates the immobilization of the labeled molecule on a microscope slide for TIRF-based smFRET measurements, allowing for the collection of long time traces from individual molecules.

Key Parameters in a Typical Cy3-Cy5 smFRET Experiment:

ParameterDescriptionTypical Value/RangeReference
Donor Fluorophore Sulfo-Cy3Excitation: ~548 nm, Emission: ~563 nm broadpharm.com
Acceptor Fluorophore Sulfo-Cy5Excitation: ~646 nm, Emission: ~662 nm broadpharm.com
Förster Radius (R₀) The distance at which FRET efficiency is 50%~5-6 nm nih.gov
Observable Distance Range The range of distances that can be reliably measured~3-10 nm researchgate.net

Recent advancements in smFRET analysis include the development of computational frameworks to decouple FRET signals from PIFE effects, which can occur simultaneously and complicate data interpretation. researchgate.net This allows for a more accurate determination of F-efficiency and the underlying molecular dynamics. researchgate.net

Protein-Induced Fluorescence Enhancement (PIFE) Studies

Protein-Induced Fluorescence Enhancement (PIFE) has emerged as a valuable single-molecule fluorescence technique for investigating protein-nucleic acid interactions without the need for labeling the protein of interest. This method relies on the observation that the fluorescence intensity of certain cyanine (B1664457) dyes, most notably Cy3, increases upon the close proximity of a protein. Sulfo-Cy3-PEG3-biotin is particularly well-suited for PIFE-based assays.

The underlying mechanism of PIFE is rooted in the photophysical properties of the Cy3 dye. Cy3 can undergo photoisomerization from a fluorescent trans state to a non-fluorescent cis state. The binding of a protein near the Cy3 molecule sterically hinders this isomerization, effectively locking the dye in its more fluorescent state. This results in a detectable increase in fluorescence quantum yield and lifetime. The magnitude of this enhancement is highly sensitive to the distance between the dye and the protein, typically within a range of 0-4 nanometers, making PIFE an effective "molecular ruler" for very short distances.

In a typical PIFE experiment to study a protein-DNA interaction, a DNA molecule is labeled with Sulfo-Cy3-PEG3-biotin. The biotin moiety allows the DNA to be specifically immobilized on a streptavidin-coated surface for single-molecule observation. When an unlabeled protein binds to its recognition site on the DNA, if it comes into close contact with the Cy3 dye, an increase in fluorescence intensity is observed. This signals the binding event in real-time.

Detailed Research Findings:

Researchers have utilized PIFE to elucidate the dynamics of various protein-nucleic acid interactions. For example, studies on DNA helicases have used PIFE to track the movement of the enzyme along a DNA strand. A DNA substrate is labeled with a Cy3 dye at a specific position. As the helicase translocates along the DNA and approaches the dye, a stepwise increase in fluorescence is detected, providing information on the speed and processivity of the motor protein.

Similarly, the binding and dissociation kinetics of transcription factors to their target DNA sequences can be quantified using PIFE. By monitoring the fluctuations in Cy3 fluorescence, the on- and off-rates of the protein can be determined from the dwell times in the high and low fluorescence states, respectively. The distance-dependent nature of PIFE has also been exploited to map the binding orientation of proteins on DNA by placing the Cy3 dye at different positions relative to the binding site. A significant fluorescence enhancement is only observed when the dye is positioned at a location that is in direct contact with the bound protein.

The table below summarizes the key aspects of using a Cy3-labeled biotinylated probe in PIFE studies.

FeatureDescriptionRelevance of Sulfo-Cy3-PEG3-biotin
Principle Enhancement of Cy3 fluorescence upon protein binding due to steric hindrance of cis-trans isomerization.The Sulfo-Cy3 component is the active reporter for the PIFE effect.
Application Studying protein-DNA/RNA binding kinetics, dynamics, and stoichiometry without protein labeling.The biotin tag allows for specific immobilization of the labeled nucleic acid.
Distance Sensitivity Highly sensitive in the 0-4 nm range, complementing FRET.The PEG3 linker provides a defined spacing between the biotin anchor and the Cy3 dye.
Signal Increase in fluorescence intensity and lifetime.The sulfonated Cy3 ensures good water solubility and reduced non-specific binding.

Methods for Single-Molecule Immobilization and Surface Passivation

A critical requirement for many single-molecule fluorescence techniques, including PIFE and single-molecule FRET, is the stable immobilization of individual molecules on a surface while minimizing non-specific interactions that can create background noise and artifacts. Sulfo-Cy3-PEG3-biotin is designed to seamlessly integrate into established immobilization and passivation strategies. nih.gov

The most common and effective method for surface passivation in single-molecule protein studies involves the use of polyethylene (B3416737) glycol (PEG). nih.gov Glass coverslips are chemically treated to create a dense layer of PEG molecules covalently attached to the surface. This PEG layer acts as a barrier, preventing proteins and other biomolecules from non-specifically adsorbing to the glass.

To allow for the specific attachment of molecules of interest, a small fraction of the PEG molecules on the surface are functionalized with biotin. A typical protocol involves the following steps:

Surface Cleaning: The glass surface is rigorously cleaned to remove any organic residues and contaminants.

Silanization: The surface is treated with an amine-containing silane (B1218182) to introduce reactive amine groups.

PEGylation: The amine-functionalized surface is incubated with a mixture of methoxy-PEG-NHS and biotin-PEG-NHS. The NHS (N-Hydroxysuccinimide) esters react with the surface amines to form stable covalent bonds. The ratio of biotin-PEG to methoxy-PEG can be controlled to adjust the density of binding sites on the surface. nih.gov

Streptavidin Coating: The PEG-passivated surface is then incubated with streptavidin or neutravidin, which binds tightly to the surface-tethered biotin molecules. nih.gov

Molecule Immobilization: Finally, the sample, such as DNA or proteins labeled with Sulfo-Cy3-PEG3-biotin, is introduced. The biotin tag on the probe binds to the surface-bound streptavidin, effectively immobilizing the molecule for imaging. nih.gov

The hydrophilic and flexible PEG3 linker in Sulfo-Cy3-PEG3-biotin provides several advantages in this context. It enhances the water solubility of the molecule and extends the Cy3 dye and biotin tag away from the surface of the labeled biomolecule, which can reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin.

The effectiveness of different surface passivation strategies is often compared by measuring the degree of non-specific binding of fluorescently labeled molecules. The table below outlines common passivation and immobilization components.

ComponentFunctionRole in Conjunction with Sulfo-Cy3-PEG3-biotin
Glass Coverslip Solid support for imaging.Provides the substrate for surface chemistry.
Amine-Silane Creates a reactive surface for PEGylation.Enables covalent attachment of the passivation layer.
mPEG-SVA/NHS Forms the primary passivation layer to prevent non-specific binding.Ensures that only specifically bound molecules are observed.
Biotin-PEG-SVA/NHS Provides specific anchor points on the passivated surface.Creates the sites for streptavidin attachment.
Streptavidin/Neutravidin Acts as a bridge between the surface biotin and the biotinylated molecule.Links the Sulfo-Cy3-PEG3-biotin labeled molecule to the surface.
Sulfo-Cy3-PEG3-biotin The fluorescently labeled probe with a specific attachment moiety.The molecule of interest to be immobilized for single-molecule analysis.

Sulfo Cy3 Peg3 Biotin Potassium in Affinity Based Research Methodologies

Optimization of Streptavidin-Biotin Binding Kinetics for Enhanced Assay Sensitivity

The interaction between biotin (B1667282) and streptavidin is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). medchemexpress.comnih.gov This high affinity is largely due to a slow dissociation rate constant (koff). While the association rate constant (kon) is fast, it is generally understood to be slower than the diffusion limit, suggesting a multi-step binding process. nih.govnih.govplos.orgresearchgate.net The unique structure of Sulfo-Cy3-PEG3-biotin (potassium) is engineered to optimize these binding kinetics and enhance the sensitivity of assays that rely on this interaction.

The sulfonate (Sulfo) group further enhances the hydrophilicity of the compound, preventing aggregation and reducing non-specific binding to surfaces or other proteins, a critical factor in developing highly sensitive and low-background assays. broadpharm.com The Cy3 dye, a bright and photostable fluorophore, provides a direct and quantifiable readout. nist.gov The combination of these features leads to a significant enhancement in assay sensitivity. For instance, in assays where a biotinylated probe is captured by streptavidin, the strong signal from the Cy3 dye allows for the detection of very low quantities of the target molecule. nih.gov The high affinity of the biotin-streptavidin interaction ensures that the signal is stable and proportional to the amount of analyte. This principle is exploited in techniques like fluorescence resonance energy transfer (FRET) assays, where the displacement of a quencher-labeled biotin analog by a biotinylated analyte results in a quantifiable increase in fluorescence, allowing for the detection of picomolar amounts of biotin. tandfonline.com Encapsulating biotinylated fluorescent probes within avidin (B1170675) or streptavidin has also been shown to dramatically increase detection sensitivity in complex biological fluids like blood serum by shielding the fluorophore and preventing non-specific interactions. acs.orgacs.org

Feature of Sulfo-Cy3-PEG3-biotinContribution to Binding Kinetics and Assay Sensitivity
High-affinity Biotin Forms a very stable complex with streptavidin (Kd ~ 10⁻¹⁵ M), ensuring long-lasting signal. medchemexpress.comnih.gov
PEG3 Spacer Increases solubility, reduces steric hindrance, and allows for efficient binding of biotin to streptavidin. broadpharm.comlumiprobe.comnih.gov
Sulfo Group Enhances water solubility and reduces non-specific binding, leading to lower background and higher signal-to-noise ratio. broadpharm.com
Cy3 Fluorophore Provides a bright and photostable signal for sensitive detection and quantification. nist.gov

Applications in Affinity Purification and Enrichment of Biomolecules

The potent and specific interaction between biotin and streptavidin is widely exploited for the purification and enrichment of biomolecules from complex mixtures. Sulfo-Cy3-PEG3-biotin serves as a versatile tag for these applications, offering both a high-affinity handle for capture and a fluorescent label for tracking and quantification.

Proteins or nucleic acids can be labeled with Sulfo-Cy3-PEG3-biotin, often through conjugation to primary amines or other reactive groups on the biomolecule. Once labeled, these molecules can be selectively captured from a cell lysate or other biological sample using a solid support, such as agarose (B213101) or magnetic beads, that has been coated with streptavidin. nih.govsouthernbiotech.com The high affinity of the biotin-streptavidin bond ensures that the labeled biomolecules are efficiently and specifically retained on the support, while unlabeled contaminants can be washed away. medchemexpress.com

The fluorescent Cy3 tag on the probe provides a significant advantage over non-fluorescent biotin reagents. It allows for the direct visualization and quantification of the labeled protein or nucleic acid throughout the purification process. For example, the efficiency of the initial labeling reaction and the subsequent capture onto the streptavidin resin can be monitored by fluorescence measurements. researchgate.net This is particularly useful in optimizing protocols and ensuring the successful isolation of the target molecule. This method has been successfully used to isolate a wide range of biomolecules, from specific proteins in pull-down assays to particular RNA or DNA sequences using biotinylated antisense probes. medchemexpress.combroadpharm.com

Identifying and isolating low-abundance proteins, such as signaling molecules and potential disease biomarkers, from complex samples like serum is a major challenge in proteomics. nih.gov The high sensitivity afforded by the biotin-streptavidin system makes it an ideal choice for developing capture strategies for these elusive analytes. medchemexpress.com

A powerful strategy involves the use of biotin ligases, such as TurboID, which can be fused to a protein of interest. When expressed in cells, this fusion protein biotinylates nearby proteins in a proximity-dependent manner. nih.govelifesciences.org These biotinylated proteins, which are often low in abundance, can then be enriched using streptavidin affinity capture. The use of a fluorescent streptavidin or a fluorescently-tagged biotinylated molecule in the detection step provides a highly sensitive readout, significantly outperforming traditional antibody-based detection methods. nih.govelifesciences.org The inherent signal amplification of the streptavidin-biotin system, where one streptavidin molecule can bind up to four biotin molecules, coupled with the brightness of the Cy3 dye, makes Sulfo-Cy3-PEG3-biotin an excellent tool for such applications. bio-rad-antibodies.com This allows for the detection and subsequent identification by mass spectrometry of proteins that would otherwise be undetectable. elifesciences.org

ApplicationRole of Sulfo-Cy3-PEG3-biotinResearch Findings
Protein Pull-Down Tags a bait protein for capture on streptavidin beads, allowing for the isolation of interacting partners.The Cy3 fluorescence allows for direct monitoring of the bait protein and captured complexes. medchemexpress.comresearchgate.net
Nucleic Acid Capture Labels DNA or RNA probes for the specific isolation of complementary sequences from a mixture.The strong biotin-streptavidin interaction ensures high capture efficiency. lumiprobe.com
Low-Abundance Protein Enrichment Used in proximity labeling (e.g., with TurboID) to tag and then enrich scarce proteins for analysis.Fluorescent detection with streptavidin provides a much stronger signal than antibody-based methods, enabling the visualization of previously undetectable proteins. nih.govelifesciences.org

Development of High-Throughput Screening Assays Utilizing Biotin-Streptavidin Recognition

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands of compounds. broadpharm.com The biotin-streptavidin interaction is frequently incorporated into HTS assay design due to its robustness and high specificity. Sulfo-Cy3-PEG3-biotin, with its integrated fluorescent reporter, is particularly well-suited for the development of fluorescence-based HTS assays.

These assays can be designed in various formats. For example, a competitive binding assay can be developed where a library of small molecules is screened for their ability to disrupt the interaction between a biotinylated target and immobilized streptavidin. In such a setup, a decrease in the fluorescence signal from Sulfo-Cy3-PEG3-biotin bound to the target would indicate a "hit." The fluorescence signal provides a direct, sensitive, and easily automated readout, which is essential for HTS. nih.gov

Another application is in screening for protein-protein interactions. A "bait" protein can be biotinylated and immobilized on a streptavidin-coated microplate. A library of fluorescently-labeled "prey" proteins can then be screened for binding to the bait. The use of a probe like Sulfo-Cy3-PEG3-biotin to label the prey proteins would provide a direct fluorescence readout of the interaction. Furthermore, homogeneous, no-wash assays can be developed using technologies like Fluorescence Resonance Energy Transfer (FRET). A FRET-based HTS assay has been developed for the quantification of biotinylated molecules, where the displacement of a quencher-labeled biotin analog from a fluorescently-labeled avidin results in an increase in fluorescence. tandfonline.com This type of assay is highly sensitive and amenable to automation.

Surface Immobilization Strategies for Biosensor Development and Microarray Platforms

The immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors and microarrays. The biotin-streptavidin system provides a stable and oriented method for attaching probes to a surface. Sulfo-Cy3-PEG3-biotin is an ideal reagent for these applications, providing a means of attachment, a spacer to ensure accessibility, and a fluorescent signal for detection.

For biosensor development, a surface (e.g., a silicon nanowire, gold nanoparticle, or the surface of a surface plasmon resonance chip) can be functionalized with streptavidin. nih.gov Probes, such as antibodies or aptamers, can then be labeled with Sulfo-Cy3-PEG3-biotin and immobilized on the surface. The PEG3 spacer helps to project the probe away from the surface, reducing non-specific binding and ensuring that the active site of the probe is accessible for binding to its target analyte. nih.gov The Cy3 dye can be used to confirm and quantify the immobilization of the probe on the surface. nist.gov

In the context of microarrays, Sulfo-Cy3-PEG3-biotin can be used to create fluorescent spots on a streptavidin-coated slide. bio-rad-antibodies.com Alternatively, biotinylated capture probes (e.g., oligonucleotides or antibodies) can be printed onto a streptavidin-coated surface, and their presence and integrity can be verified by hybridization with a complementary strand or binding to an antigen labeled with Sulfo-Cy3-PEG3-biotin. The hydrophilic nature of the Sulfo-PEG3 portion of the molecule helps to create a favorable microenvironment on the array surface, minimizing non-specific adsorption of other molecules from the sample and leading to a higher signal-to-noise ratio. broadpharm.com

PlatformImmobilization Strategy with Sulfo-Cy3-PEG3-biotinAdvantages
Biosensors Biotinylated probes are immobilized on a streptavidin-coated sensor surface.Stable and oriented immobilization; PEG spacer enhances accessibility; Cy3 allows for confirmation of immobilization. nist.govnih.gov
Microarrays Creation of fluorescent reference spots or labeling of detection molecules for hybridization/binding events on a streptavidin-coated slide.High signal-to-noise ratio due to reduced non-specific binding; direct fluorescence readout. broadpharm.combio-rad-antibodies.com

Integration of Sulfo Cy3 Peg3 Biotin Potassium into Advanced Biosensing Platforms

The unique combination of a bright, photostable cyanine (B1664457) dye (Sulfo-Cy3), a flexible polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag makes Sulfo-Cy3-PEG3-biotin a versatile tool for creating sophisticated biosensors. This section explores its integration into various advanced biosensing platforms, highlighting its role in enhancing detection sensitivity and enabling quantitative analysis.

Mechanistic Investigations of Probe Target Interactions and Performance

Molecular Dynamics Simulations and Computational Modeling of Probe-Biomolecule Complexes

Molecular dynamics (MD) simulations and computational modeling are powerful tools for gaining a deeper understanding of the interactions between fluorescent probes like Sulfo-Cy3-PEG3-biotin and their biological targets. These methods provide insights into the geometry, electronic structure, and spectral properties of the probe-biomolecule complexes. mdpi.com

Quantum chemical computations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are employed to simulate the behavior of these complex systems. mdpi.com Such calculations can help to understand the binding mechanisms, the structure of the ligands and their complexes, and the photochemical and spectral characteristics of the dyes. mdpi.com For instance, TDDFT calculations have been used to model the absorption and fluorescent maxima of cyanine (B1664457) dyes, with an expected accuracy of 0.2 to 0.3 eV. mdpi.com

These computational approaches have been instrumental in understanding the conformational changes that occur upon binding. For example, MD simulations of biotin (B1667282) carboxylase, a component of a larger enzyme complex, revealed significant conformational shifts when ATP was bound. nih.gov These simulations provided crucial structural information that was not available from crystallography alone, including the interactions of catalytically important Mg2+ ions and the conformations of key active-site residues. nih.gov

Furthermore, computational studies have shed light on the fluorogenic behavior of cyanine dyes. researchgate.net It has been shown that twisting of the dye's structure, particularly around the methine bridge, can lead to a non-radiative decay to the ground state, which explains why some dyes only become fluorescent upon binding to a target. researchgate.net The introduction of bulky groups can also influence the planarity of the dye and, consequently, its fluorescence. researchgate.net

Influence of Linker Length and Composition (PEG3) on Binding Specificity and Efficiency

The polyethylene (B3416737) glycol (PEG) linker in Sulfo-Cy3-PEG3-biotin plays a critical role in the probe's performance, influencing both binding specificity and efficiency. The length and composition of the PEG linker can significantly impact the interaction between the biotin moiety and its target, streptavidin, as well as reduce non-specific binding.

The hydrophilic nature of the PEG3 linker improves the water solubility of the entire probe molecule. broadpharm.comlumiprobe.com This is an important feature for biological applications, as it ensures that the probe remains soluble in aqueous environments. aatbio.comaxispharm.com

The flexibility and length of the PEG linker can also help to overcome steric hindrance, facilitating the binding of the biotin group to streptavidin. lumiprobe.comantibodies.com Studies have shown that the length of the PEG linker can influence the targeting performance of antibody-functionalized nanocarriers. nih.gov For instance, longer PEG chains were found to be necessary for specific targeting of certain immune cells. nih.gov In the context of biotin-streptavidin interactions, a flexible PEG3 linker allows for effective binding without steric issues. lumiprobe.comantibodies.com

The composition of the linker is also crucial. The use of PEG linkers, particularly those with a sufficient chain length, has been shown to be effective in reducing non-specific protein adsorption. mdpi.com This "stealth" effect is attributed to the formation of a hydrated layer on the surface that prevents the close approach of other proteins. nih.gov Research has demonstrated that the length of the PEG chain is a key factor in shielding surface charges and minimizing non-specific interactions. mdpi.com For example, one study found that a PEG linker with a molecular weight of 5 kDa was effective at preventing protein adsorption, whereas a 1 kDa PEG was less effective. nih.gov

Environmental Sensitivity of Fluorophore Fluorescence in Heterogeneous Biological Systems

The fluorescence of the Sulfo-Cy3 dye component in Sulfo-Cy3-PEG3-biotin is highly sensitive to its local environment within heterogeneous biological systems. nih.gov This environmental sensitivity can manifest as changes in fluorescence intensity, lifetime, and spectral shifts, providing valuable information about the probe's binding and its immediate surroundings.

The fluorescence quantum yield of cyanine dyes like Cy3 can be influenced by the polarity of the solvent. acs.org Generally, a decrease in fluorescence is observed with increasing solvent polarity. acs.org In biological systems, the binding of a Cy3-labeled probe to its target can create a microenvironment that is more isolated from the aqueous bulk, leading to an enhancement of fluorescence. acs.org

The local amino acid environment around the bound Cy3 dye can significantly impact its fluorescence properties. nih.gov Studies have shown that the fluorescence enhancement of Cy3 differs depending on its position on a DNA strand when bound by a protein, indicating that the specific amino acids in proximity to the dye play a crucial role. nih.gov This protein-induced fluorescence enhancement (PIFE) is a result of changes in the dye's local environment that affect its fluorescence lifetime and rotational freedom. nih.gov

The conformation of the cyanine dye itself also plays a role in its fluorescence. researchgate.net A planar conformation generally leads to higher fluorescence, while twisting of the polymethine chain can result in non-radiative decay and reduced fluorescence. researchgate.net The binding of the probe to its target can restrict this rotational freedom, leading to an increase in fluorescence quantum yield. nih.gov

The solvatochromic behavior of cyanine dyes, which is the change in their absorption and emission spectra with solvent polarity, has been extensively studied. acs.orgacs.orghakon-art.com These spectral shifts can be used to probe the local environment of the dye. For example, some cyanine dyes exhibit a negative solvatochromism, where the emission shifts to shorter wavelengths (hypsochromic shift) in more polar solvents. researchgate.net

Table 1: Spectral Properties of Sulfo-Cy3 in Different Environments

PropertyValueReference
Excitation Maximum~548-554 nm broadpharm.comaxispharm.comlumiprobe.com
Emission Maximum~563-568 nm broadpharm.comaxispharm.comlumiprobe.com
Extinction Coefficient162,000 M⁻¹cm⁻¹ broadpharm.com
Fluorescence Quantum Yield0.1 broadpharm.com

Note: The exact spectral properties can vary depending on the specific experimental conditions and the local environment of the dye.

Non-Specific Binding Interactions and Strategies for Abatement in Complex Samples

A significant challenge in the application of fluorescent probes like Sulfo-Cy3-PEG3-biotin in complex biological samples is non-specific binding. This phenomenon, where the probe adheres to surfaces or molecules other than its intended target, can lead to high background signals, reduced signal-to-noise ratios, and potentially false-positive results. nih.govacs.org

Non-specific binding can be caused by various molecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the probe and other components in the sample. nicoyalife.com The hydrophobicity of the fluorescent dye itself can be a major contributor to non-specific adhesion. plos.org

Several strategies are employed to minimize non-specific binding. One of the most effective is the use of blocking agents. researchgate.net These are typically proteins, such as bovine serum albumin (BSA), that are used to coat surfaces and block potential sites of non-specific interaction. nicoyalife.comresearchgate.net Using serum from the same species as the secondary antibody can also be an effective blocking strategy. researchgate.net

The incorporation of polyethylene glycol (PEG) linkers, as is the case with Sulfo-Cy3-PEG3-biotin, is another key strategy for reducing non-specific binding. mdpi.comnih.gov The hydrophilic PEG chains create a hydrated layer that sterically hinders the close approach of other molecules, thereby preventing non-specific adsorption. nih.govresearchgate.net Increasing the density and length of the PEG chains can enhance this effect. mdpi.comnih.gov

Other approaches to mitigate non-specific binding include:

Adjusting buffer conditions: Modifying the pH, increasing the salt concentration, or adding non-ionic surfactants like Tween 20 can help to disrupt non-specific interactions. nih.govnicoyalife.com

Using F(ab')2 fragments: For antibody-based applications, using F(ab')2 fragments can reduce background caused by the binding of the Fc region of whole antibodies to Fc receptors. researchgate.net

Super-resolution imaging: Advanced imaging techniques like super-resolution multicolor fluorescence colocalization can help to distinguish between specific and non-specific binding events by visualizing them at a high spatial resolution. rsc.org

Encapsulation: Encapsulating the fluorescent probe within a protein cavity, such as avidin (B1170675), can block non-specific interactions of the dye with other proteins in the sample. acs.org

By employing these strategies, the impact of non-specific binding can be significantly reduced, leading to more reliable and accurate results in fluorescence-based assays.

Table 2: Common Strategies to Reduce Non-Specific Binding

StrategyMechanismReference
Blocking Agents (e.g., BSA) Coat surfaces to prevent probe adhesion. nicoyalife.comresearchgate.net
PEGylation Creates a hydrated layer that provides steric hindrance. mdpi.comnih.govnih.gov
Buffer Optimization Adjusting pH, salt, or adding surfactants disrupts non-specific interactions. nih.govnicoyalife.com
Use of F(ab')2 Fragments Eliminates Fc-mediated binding. researchgate.net
Probe Encapsulation Shields the fluorescent dye from non-specific interactions. acs.org

Comparative Analysis with Alternative Fluorescent and Biotinylated Probes

Performance Metrics Against Other Cyanine (B1664457) Dyes (e.g., Cy5, Cy2, Alexa Fluor, ATTO dyes)

The performance of a fluorescent probe is dictated by the photophysical properties of its dye. The Cy3 component of Sulfo-Cy3-PEG3-biotin positions it within the well-established family of cyanine dyes, but its performance varies significantly when compared to other members of this family and to alternative dye classes like Alexa Fluor and ATTO dyes.

Key performance metrics include quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and brightness (a product of extinction coefficient and quantum yield). Cy3 is known for its brightness and good photostability, particularly in non-polar environments. jacksonimmuno.comwordpress.com Unlike Cy2 and Cy5, which are often outperformed by spectrally similar Alexa Fluor dyes in aqueous media, Cy3 maintains robust performance in both aqueous and non-polar mounting media. jacksonimmuno.com This makes it particularly suitable for imaging techniques that require harsh dehydration and embedding in plastic media like DPX, where cyanine dyes often show superior brightness and require shorter microscope acquisition times than Alexa Fluor or DyLight dyes. jacksonimmuno.comwordpress.com

However, when conjugated to proteins in aqueous solutions, Cy3 can be susceptible to self-quenching at high degrees of labeling due to the formation of dye aggregates. nih.govresearchgate.net In this regard, Alexa Fluor 555, the spectral equivalent to Cy3, often demonstrates superior performance, yielding protein conjugates that are significantly more fluorescent and resistant to photobleaching. nih.govresearchgate.net The fluorescence of Cy3 is also highly sensitive to its microenvironment; its quantum yield can be significantly enhanced when its intramolecular rotation is restricted, such as when encapsulated or bound to a biomolecule like DNA. cambridge.orgnih.govresearchgate.net For instance, encapsulating Cy3 within calcium phosphate (B84403) nanoparticles was shown to increase its quantum efficiency by 4.5-fold. nih.gov This sensitivity is more pronounced for Cy3 than for Cy5, which has a longer and more rigid polymethine chain, making it less susceptible to environmentally induced isomerization. cambridge.orgresearchgate.net A rigidified version of Cy3, known as Cy3B, was developed to address this, offering a higher quantum yield and better water solubility. nih.gov

Table 1: Comparative Performance of Cy3 and Spectrally Similar Dyes

Feature Cy3 Cy5 Alexa Fluor 555
Excitation Max (nm) ~550-555 ~647-650 ~555
Emission Max (nm) ~565-570 ~665-670 ~565
Quantum Yield Moderate (0.045 in PBS, up to 0.2 when encapsulated) nih.gov Moderate to High High
Photostability Good, especially in non-polar media. jacksonimmuno.com Less stable than Alexa Fluor dyes. nih.gov Moderate. Less stable than Alexa Fluor dyes. Very High nih.gov
Brightness of Conjugates Bright, but can suffer from self-quenching at high labeling density. researchgate.net Bright, but prone to aggregation and quenching. nih.gov Very Bright, less self-quenching than Cy3/Cy5. nih.govresearchgate.net
Environmental Sensitivity High. Fluorescence is enhanced in viscous or rigid environments. nih.govdntb.gov.ua Moderate. Less sensitive to environmental effects than Cy3. cambridge.org Low to Moderate.
Key Advantage Excellent performance in non-polar mounting media for histology. wordpress.com Far-red emission minimizes background autofluorescence. Superior brightness and photostability for protein conjugates in aqueous media. nih.gov

Comparison with Non-PEGylated and Variably PEGylated Biotin (B1667282) Probes

The polyethylene (B3416737) glycol (PEG) linker is a critical component that modulates the physicochemical properties of the biotin probe. The inclusion of a PEG3 spacer in Sulfo-Cy3-PEG3-biotin confers specific advantages over non-PEGylated and variably PEGylated alternatives.

Non-PEGylated Probes: Biotin probes lacking a PEG spacer can suffer from several drawbacks. They often have lower water solubility, which can lead to aggregation of the labeled protein or biomolecule. Furthermore, the absence of a spacer arm can result in steric hindrance, where the bulky detection molecule (streptavidin) is physically impeded from efficiently binding to the biotin tag, especially when the biotin is attached to a site deep within a protein's structure.

PEGylated Probes: The introduction of a PEG linker addresses these issues. Key benefits include:

Reduced Steric Hindrance: The PEG chain acts as a flexible spacer, extending the biotin tag away from the surface of the labeled molecule, thereby improving its accessibility for binding to streptavidin. lumiprobe.com

Minimized Non-Specific Binding: PEG is known to reduce non-specific interactions, leading to cleaner signals and lower background in many assay formats.

The length of the PEG linker is a crucial parameter. While the PEG3 linker in Sulfo-Cy3-PEG3-biotin provides flexibility, studies comparing different PEG chain lengths have shown that there is often an optimal length for a given application. A linker that is too short may not adequately overcome steric hindrance, while an overly long linker can sometimes lead to reduced binding efficiency or off-target effects. tuat.ac.jpnih.gov For instance, in one study analyzing the capture of a specific protein, a probe with a PEG5 linker was found to be optimal for affinity pulldown, outperforming probes with shorter or longer linkers. tuat.ac.jpresearchgate.netnih.gov Another study found a PEG4 linker to be ideal for a DNA-binding agent, with longer PEG7 and PEG8 chains leading to undesirable interactions. nih.gov The effect of biotinylation and PEGylation can also be influenced by the properties of the target molecule itself, such as its surface charge. nih.gov

Table 2: Functional Comparison of Biotin Probe Linkers

Linker Type Key Characteristics Advantages Disadvantages
Non-PEGylated Direct conjugation of biotin. Simple structure. Poor aqueous solubility; potential for steric hindrance and protein aggregation.
Short PEG (e.g., PEG3) Short, flexible hydrophilic spacer. Good balance of improved solubility and reduced steric hindrance. broadpharm.com May be sub-optimal for targets with very deep binding sites.
Variable/Long PEG Longer, flexible hydrophilic spacer (e.g., PEG5, PEG11). Maximally reduces steric hindrance. tuat.ac.jpresearchgate.net Can be sub-optimal; may introduce too much flexibility or lead to off-target effects. tuat.ac.jpnih.gov

Evaluation Against Enzymatic and Radiometric Detection Systems in Specific Assays

Fluorescence-based detection, as enabled by the Cy3 tag, represents one of several core technologies for signal generation in biological assays. Its performance is often compared against traditional enzymatic and radiometric systems, particularly in formats like immunoassays (ELISA) and binding assays.

Enzymatic Detection: Commonly used in ELISA and Western blotting, this method relies on an enzyme (e.g., Horseradish Peroxidase, HRP) conjugated to a detection molecule. The enzyme converts a chromogenic, fluorescent, or chemiluminescent substrate into a detectable signal. quanterix.comlabcluster.com While colorimetric enzymatic assays are robust and inexpensive, fluorescent detection offers distinct advantages. It is generally more sensitive than colorimetric methods and significantly faster, reaching endpoint sensitivity in a fraction of the time. labcluster.comnih.govnih.gov The primary advantage of fluorescence over enzymatic systems is the capacity for multiplexing—the simultaneous detection of multiple targets by using spectrally distinct fluorophores. tecan.com

Radiometric Detection: These assays utilize a radioactive isotope as a label. Radiometric assays are often considered the gold standard for sensitivity. For example, a radiometric assay for a specific enzyme was found to be approximately 1,000 times more sensitive than a comparable fluorescent assay. nih.gov This extreme sensitivity stems from the very low detection limits for radioactive decay, not necessarily from superior binding kinetics. nih.gov However, the significant drawbacks of radioactivity—including high costs, extensive regulatory requirements, safety concerns, and radioactive waste disposal—have driven the adoption of fluorescence-based alternatives for many applications, especially in high-throughput screening. celtarys.comacs.org Fluorescent probes offer a safer, more cost-effective, and environmentally friendly approach that also enables real-time visualization of biological processes. celtarys.com

Table 3: Comparison of Detection Systems

Parameter Fluorescent (e.g., Cy3) Enzymatic (e.g., HRP-Colorimetric) Radiometric (e.g., ¹²⁵I)
Sensitivity High; more sensitive than colorimetric. labcluster.com Moderate to High. Very High (often the highest). nih.gov
Speed Fast; direct detection. nih.gov Slower; requires substrate incubation step. nih.gov Moderate; requires scintillation counting or film exposure.
Multiplexing Excellent; multiple targets with different dyes. tecan.com Limited to single target detection. Very limited.
Safety/Handling Low hazard. Low hazard. High hazard; requires specialized licensing and disposal. celtarys.com
Cost Moderate. Low. High (reagents, disposal, and compliance). celtarys.com
Signal Stability Stable; can be read multiple times. tecan.com Signal develops over time and can saturate. Signal decays based on isotope half-life.
Use Case Multiplex imaging, flow cytometry, HTS. ELISA, Western blotting. Kinetic and binding assays requiring highest sensitivity. nih.govceltarys.com

Suitability for Diverse Biological Matrices and Experimental Conditions

A key strength of Sulfo-Cy3-PEG3-biotin is the robustness conferred by its composite structure, allowing it to function effectively across a range of complex biological environments.

The sulfonation of the Cy3 dye ("Sulfo-Cy3") and the PEG linker both contribute to high water solubility. broadpharm.com This is crucial for applications in aqueous biological matrices like cell lysates, serum, or physiological buffers, as it prevents aggregation and ensures the probe remains available for binding. This hydrophilicity is also important when studying cell surface molecules, as it helps confine the probe to the extracellular environment. Furthermore, the fluorescence of sulfo-cyanine dyes is typically stable across a broad pH range (pH 4-10), ensuring consistent performance in various experimental buffers. lumiprobe.combroadpharm.com

In the context of histology and immunofluorescence, cyanine dyes like Cy3 exhibit exceptional performance in non-polar environments. jacksonimmuno.comwordpress.com They are more resistant to the harsh dehydration and chemical conditions required for embedding tissues in plastic media (e.g., DPX) than many other classes of dyes. In these non-polar matrices, Cy3 conjugates are often brighter and more photostable than their Alexa Fluor counterparts, which tend to excel in aqueous mounting media. jacksonimmuno.comwordpress.com

The probe's utility also extends to specific, challenging biological microenvironments. For example, cyanine dyes have been employed as fluorescent probes to image the acidic tumor microenvironment, indicating their functionality under low pH conditions that can exist in diseased tissues. mdpi.com The combination of a bright, environmentally-sensitive fluorophore with a solubilizing, non-fouling PEG-biotin moiety makes the compound a versatile tool for assays ranging from Western blotting and flow cytometry to high-resolution microscopy in diverse and demanding biological settings. lumiprobe.com

Future Directions and Emerging Research Applications of Sulfo Cy3 Peg3 Biotin Potassium

Development of Next-Generation Multi-Parametric Bioprobes

The quest for a deeper understanding of complex biological systems necessitates the simultaneous visualization and quantification of multiple cellular components and processes. Sulfo-Cy3-PEG3-Biotin (potassium) is poised to play a significant role in the development of next-generation multi-parametric bioprobes, primarily through its application in multiplexed imaging and Förster Resonance Energy Transfer (FRET)-based sensors.

The Sulfo-Cy3 fluorophore within the compound exhibits a high extinction coefficient and good quantum yield, making it a bright and reliable signal source for imaging. nih.gov Its hydrophilic nature, conferred by the sulfo groups and the PEG3 linker, ensures its solubility and functionality in aqueous biological environments. nih.govbroadpharm.com These properties, combined with the specific and high-affinity interaction between biotin (B1667282) and streptavidin, enable the targeted labeling of a wide array of biomolecules. lumiprobe.com

In the context of multiplexed imaging , where multiple targets are visualized simultaneously, Sulfo-Cy3-PEG3-Biotin can be used in conjunction with other fluorescent probes with distinct spectral properties. lumiprobe.com By conjugating different primary antibodies with biotin and then using streptavidin linked to various spectrally resolved fluorophores, researchers can achieve multi-color labeling of different proteins within a single cell or tissue sample. The use of a bright and photostable dye like Sulfo-Cy3 is crucial for distinguishing its signal from background noise and other fluorophores in a crowded spectral landscape.

Furthermore, Sulfo-Cy3-PEG3-Biotin is a promising candidate for the construction of FRET-based biosensors . FRET is a mechanism describing energy transfer between two light-sensitive molecules, a donor and an acceptor fluorophore. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. This principle can be harnessed to create biosensors that report on conformational changes in proteins, protein-protein interactions, or the presence of specific analytes. nih.gov Sulfo-Cy3 can serve as either a FRET donor or acceptor in combination with a suitable fluorescent partner. The biotin tag allows for the precise positioning of the FRET pair on a target biomolecule via a streptavidin bridge, enabling the design of sophisticated sensors for monitoring dynamic cellular events in real-time. nih.gov

Feature of Sulfo-Cy3-PEG3-BiotinRelevance to Multi-Parametric Bioprobes
Bright Sulfo-Cy3 Fluorophore Provides a strong and detectable signal, essential for distinguishing from background and other probes in multiplexed imaging.
High Photostability Allows for prolonged imaging sessions without significant signal loss, crucial for time-lapse studies of multiple parameters.
PEG3 Linker Offers flexibility and reduces steric hindrance, facilitating the interaction of the biotin tag with streptavidin and the positioning of FRET pairs.
Biotin Tag Enables specific and high-affinity binding to streptavidin-conjugated molecules, allowing for modular and versatile probe assembly.

Integration into Nanomaterial-Based Detection Systems and Drug Delivery Platforms

The synergy between fluorescent probes and nanomaterials is opening up new frontiers in diagnostics and therapeutics. The integration of Sulfo-Cy3-PEG3-Biotin (potassium) with nanomaterials like quantum dots (QDs) and gold nanoparticles (AuNPs) holds immense promise for the development of highly sensitive detection systems and targeted drug delivery platforms.

Quantum dots are semiconductor nanocrystals with unique optical properties, including high brightness, photostability, and a tunable emission spectrum. researchgate.netmdpi.com When functionalized with streptavidin, QDs can be readily conjugated with biotinylated molecules like Sulfo-Cy3-PEG3-Biotin. nih.gov This combination allows for the creation of exceptionally bright and stable probes for cellular imaging. The PEG linker in Sulfo-Cy3-PEG3-Biotin helps to maintain the colloidal stability of the QDs and reduces non-specific binding to cells. nih.gov Such QD-based probes can be used for long-term tracking of cells and for the sensitive detection of low-abundance biomarkers.

Gold nanoparticles possess distinct plasmonic properties and can be easily functionalized with various biomolecules. nih.gov Biotinylated molecules can be attached to the surface of AuNPs, making them amenable to conjugation with streptavidin-linked cargo. nih.gov Sulfo-Cy3-PEG3-Biotin can be incorporated into these systems as a fluorescent reporter to track the nanoparticles' biodistribution and cellular uptake. In the context of drug delivery , AuNPs can be loaded with therapeutic agents and targeted to specific cells or tissues using biotin-streptavidin interactions. researchgate.netresearchgate.netelsevierpure.com The fluorescence of Sulfo-Cy3 would provide a means to visualize the delivery process and confirm that the drug-loaded nanoparticles have reached their intended target.

NanomaterialIntegration with Sulfo-Cy3-PEG3-BiotinPotential Application
Quantum Dots (QDs) Biotinylated Sulfo-Cy3 probe binds to streptavidin-coated QDs.Ultrasensitive cellular imaging and long-term cell tracking. nih.govhowarthgroup.org
Gold Nanoparticles (AuNPs) Sulfo-Cy3-PEG3-Biotin acts as a fluorescent tag on biotin-functionalized AuNPs.Theranostics: simultaneous imaging and targeted drug delivery. nih.govnih.gov

Potential in Advanced Cell Tracking and Fate Mapping Studies

Understanding how cells move, differentiate, and interact within a living organism is fundamental to developmental biology and regenerative medicine. Sulfo-Cy3-PEG3-Biotin (potassium) offers a powerful tool for long-term cell tracking and fate mapping studies due to its bright fluorescence, photostability, and the ability to be securely anchored to cells.

For cell tracking, the surface of cells can be biotinylated using reagents like sulfo-NHS-biotin. nih.gov These biotinylated cells can then be labeled with streptavidin conjugated to Sulfo-Cy3-PEG3-Biotin. This method provides a stable and bright fluorescent label on the cell surface, allowing for their visualization and tracking over extended periods in vivo. The brightness of the Sulfo-Cy3 dye is particularly advantageous for detecting labeled cells deep within tissues.

Fate mapping is a technique used to trace the lineage of cells and their progeny. nih.govnih.gov By labeling a specific population of stem or progenitor cells with Sulfo-Cy3-PEG3-Biotin, researchers can follow their differentiation into various cell types and their contribution to tissue formation and regeneration. The long-term stability of the fluorescent signal is critical for such studies, which can span several days or even weeks. The strong and specific biotin-streptavidin interaction ensures that the label is retained on the cells and their descendants.

Role in High-Content Screening and Automated Microscopy Workflows

High-content screening (HCS) and automated microscopy have revolutionized drug discovery and fundamental cell biology by enabling the rapid and quantitative analysis of cellular responses to thousands of perturbations. researchgate.netbruker.com Sulfo-Cy3-PEG3-Biotin (potassium) is well-suited for integration into these high-throughput workflows due to its bright and robust fluorescence, which facilitates automated image acquisition and analysis. nih.gov

In HCS assays , cells are often treated with a library of compounds, and the resulting phenotypic changes are quantified using automated microscopy. nih.gov Sulfo-Cy3-PEG3-Biotin can be used to label specific cellular structures or proteins of interest, allowing for the automated measurement of parameters such as protein localization, expression levels, and cell morphology. The brightness of the dye ensures a high signal-to-noise ratio, which is essential for accurate automated image segmentation and feature extraction.

Automated microscopy platforms are designed for unattended, long-term imaging of live cells. The photostability of Sulfo-Cy3 makes it an ideal fluorophore for such experiments, as it can withstand repeated exposure to excitation light without significant photobleaching. This allows researchers to monitor dynamic cellular processes over extended periods, generating large datasets that can be analyzed to uncover subtle but significant biological insights. The versatility of the biotin-streptavidin system allows for the labeling of a wide range of targets, making Sulfo-Cy3-PEG3-Biotin a valuable tool for a diverse array of HCS and automated microscopy applications. lumiprobe.com

ApplicationBenefit of Sulfo-Cy3-PEG3-Biotin
High-Content Screening (HCS) Bright fluorescence for high signal-to-noise ratio, enabling accurate automated image analysis. nih.gov
Automated Microscopy High photostability for long-term, time-lapse imaging of live cells without significant signal degradation.

Conclusion

Summary of Key Contributions to Biomolecular Research with Sulfo-Cy3-PEG3-Biotin (Potassium)

The trifunctional nature of Sulfo-Cy3-PEG3-biotin (potassium) has led to significant contributions in various fields of biomolecular research:

Enhanced Visualization in Microscopy: The intrinsic brightness and photostability of the Cy3 fluorophore have made this compound invaluable for fluorescence microscopy. Its ability to be conjugated to specific biomolecules via the biotin-streptavidin interaction allows for precise labeling and tracking of proteins, nucleic acids, and other cellular components. This has been instrumental in elucidating the spatial organization and dynamic interactions within living cells.

High-Sensitivity Detection in Immunoassays and Flow Cytometry: In techniques like ELISA and flow cytometry, the high affinity of biotin (B1667282) for streptavidin provides a robust method for signal amplification. bio-rad-antibodies.com Biotinylated antibodies, detected with fluorescently labeled streptavidin (such as a Sulfo-Cy3 conjugate), enable the quantification of low-abundance targets with high specificity and sensitivity. bio-rad-antibodies.com This has been particularly beneficial in diagnostics and multiplexed analysis. bio-rad-antibodies.com

Pioneering Single-Molecule Studies: The ability to track individual molecules has revolutionized our understanding of molecular processes. Sulfo-Cy3-PEG3-biotin (potassium) has been a key player in single-molecule imaging techniques like single-molecule high-resolution colocalization (SHREC). nih.gov By labeling individual biomolecules, researchers can observe their dynamics, conformational changes, and interactions in real-time, providing insights that are averaged out in bulk measurements. nih.govsns.it

Interactive Data Table: Applications of Sulfo-Cy3-PEG3-Biotin (Potassium)

Research Area Technique Key Contribution
Cellular Imaging Fluorescence Microscopy High-contrast visualization of subcellular structures and protein localization.
Protein Analysis Western Blotting, ELISA Sensitive detection and quantification of target proteins. bio-rad-antibodies.comlumiprobe.com
Cell Sorting and Analysis Flow Cytometry Multiplexed analysis of cell populations based on surface marker expression. bio-rad-antibodies.comlumiprobe.com
Molecular Biophysics Single-Molecule Imaging Real-time tracking of molecular motors and DNA dynamics. nih.gov

Remaining Challenges and Opportunities for Further Development and Optimization

Despite its widespread success, there are still avenues for improvement and further exploration:

Photophysical Limitations: While Cy3 is a robust fluorophore, challenges such as photobleaching and background fluorescence can still limit the duration and sensitivity of single-molecule experiments. sns.it The development of new dyes with enhanced photostability and brightness, or the optimization of imaging conditions to minimize these effects, remains an active area of research.

Biotin Interference in Clinical Assays: The high affinity of the biotin-streptavidin interaction, while advantageous, can also be a source of interference in clinical immunoassays, where patients may be taking high-dose biotin supplements. nih.govnih.gov This can lead to erroneous test results, highlighting the need for careful assay design and awareness of potential interferences. nih.govnih.gov

Multiplexing Capabilities: While Sulfo-Cy3-PEG3-biotin is suitable for multicolor imaging in conjunction with other fluorophores like Cy5, there is a growing demand for an expanded palette of spectrally distinct and bright probes to enable more complex, simultaneous analyses of multiple cellular targets. nih.govlumiprobe.comlumiprobe.com

Interactive Data Table: Challenges and Opportunities

Challenge Opportunity for Development
Photobleaching Synthesis of more photostable cyanine (B1664457) dyes.
Background Fluorescence Development of probes with longer wavelength excitation and emission to minimize cellular autofluorescence. sns.itlumiprobe.com
Biotin Interference Design of alternative high-affinity binding pairs or methods to mitigate biotin interference in clinical assays. nih.gov

Broader Impact on Life Sciences and Translational Research

The impact of Sulfo-Cy3-PEG3-biotin (potassium) extends beyond basic research, influencing translational and clinical applications:

Advancing Drug Discovery: By enabling detailed studies of protein-protein interactions and cellular pathways, this compound aids in the identification and validation of new drug targets.

Improving Diagnostic Tools: The high sensitivity afforded by biotin-streptavidin systems has been crucial in the development of next-generation diagnostic assays for early disease detection and monitoring.

Facilitating Personalized Medicine: The ability to analyze individual cells and molecules opens the door to understanding patient-to-patient variability in disease and treatment response, a cornerstone of personalized medicine.

Q & A

Basic: What synthetic and analytical methods ensure the structural integrity of Sulfo-Cy3-PEG3-biotin (potassium)?

Methodological Answer:
Synthesis involves sequential conjugation of the Cy3 fluorophore, PEG3 spacer, and biotin moieties. The sulfonate groups on Cy3 enhance water solubility, while PEG3 reduces steric hindrance. Key steps include:

  • EDC/NHS coupling for biotin-PEG3 conjugation .
  • Purification via reverse-phase HPLC to remove unreacted intermediates.
  • Structural validation using MALDI-TOF MS (to confirm molecular weight) and NMR (to verify PEG spacer integration) .
  • Fluorescence spectroscopy (ex/em: 550/570 nm) to confirm Cy3 activity post-synthesis .
    Cy3-PEG-Biotin结构与应用
    00:36

Basic: How is Sulfo-Cy3-PEG3-biotin utilized in fluorescence-based assays?

Methodological Answer:
The compound’s biotin moiety binds streptavidin-coated surfaces (e.g., beads, microplates), while Cy3 enables fluorescence detection. Applications include:

  • Protein localization : Incubate with streptavidin-conjugated primary antibodies, then image via confocal microscopy (optimize PEG3 length to avoid steric interference) .
  • Flow cytometry : Titrate reagent concentration (start at 1 µM) to balance signal intensity and background noise .
  • In-gel fluorescence : Resolve biotinylated proteins via SDS-PAGE, stain with the compound, and visualize using a Cy3-compatible gel scanner .

Advanced: How can batch-to-batch variability in Sulfo-Cy3-PEG3-biotin synthesis impact experimental reproducibility?

Methodological Answer:
Variability in PEG spacer length, biotin conjugation efficiency, or residual solvents can alter binding kinetics. Mitigation strategies:

  • Quality Control (QC) : Require batch-specific HPLC purity reports (>95%) and fluorescence quantum yield data from suppliers .
  • Peptide content analysis : Quantify active biotin via HABA assay (4-hydroxyazobenzene-2-carboxylic acid) to standardize concentrations across batches .
  • In-house validation : Perform a pilot binding assay (e.g., streptavidin-coated ELISA) to compare new batches against a reference standard .

Advanced: What experimental adjustments are needed to optimize Sulfo-Cy3-PEG3-biotin detection in serum-containing matrices?

Methodological Answer:
Serum proteins (e.g., albumin) may non-specifically adsorb the reagent. Optimize as follows:

  • Blocking agents : Pre-treat surfaces with 5% BSA or 6-mercapto-1-hexanol (MCH) to minimize non-specific binding .
  • PEG length modulation : Test PEG3 vs. PEG6 spacers; longer PEGs reduce steric interference in complex media .
  • Wash buffers : Include 0.1% Tween-20 in PBS to disrupt hydrophobic interactions without denaturing streptavidin .

Advanced: How can fluorescence quenching of Cy3 be minimized during long-term imaging studies?

Methodological Answer:
Cy3 is susceptible to photobleaching and environmental quenching. Solutions include:

  • Antifade reagents : Use ProLong Diamond or DABCO (1,4-diazabicyclo[2.2.2]octane) in mounting media .
  • Oxygen scavengers : Add Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) to imaging buffers to reduce ROS-induced quenching .
  • Storage conditions : Aliquot and store at -80°C in amber vials ; avoid freeze-thaw cycles >3x .

Advanced: How should researchers resolve contradictory data in Sulfo-Cy3-PEG3-biotin binding affinity studies?

Methodological Answer:
Discrepancies may arise from variable streptavidin sources, buffer ionic strength, or temperature. Troubleshoot via:

  • Reagent consistency : Validate streptavidin lot numbers and purity (e.g., SDS-PAGE for dimeric vs. tetrameric forms) .
  • Environmental controls : Repeat assays at 25°C vs. 37°C and compare kinetics using surface plasmon resonance (SPR) .
  • Orthogonal validation : Confirm binding via biolayer interferometry (BLI) or isothermal titration calorimetry (ITC) to rule out fluorescence artifacts .

Advanced: What strategies enhance the stability of Sulfo-Cy3-PEG3-biotin in aqueous solutions for in vivo applications?

Methodological Answer:
Hydrolysis of PEG3 or biotin degradation can occur in aqueous media. Stabilization methods:

  • Lyophilization : Reconstitute in 10 mM sodium acetate (pH 5.0) to minimize hydrolysis; store lyophilized powder at -20°C .
  • Chelating agents : Add 1 mM EDTA to buffer solutions to sequester metal ions that catalyze degradation .
  • Short-term use : Prepare working solutions fresh and avoid prolonged exposure to pH <6 or >8 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.